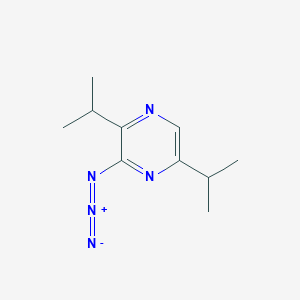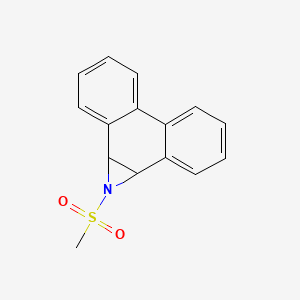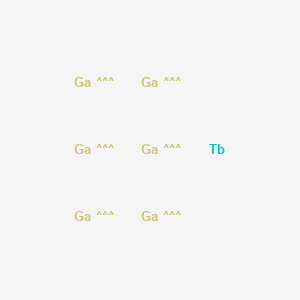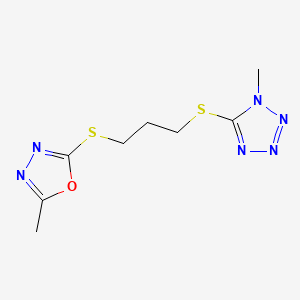![molecular formula C13H18O3 B14425366 1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one CAS No. 81944-40-3](/img/structure/B14425366.png)
1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one is an aromatic ketone with the molecular formula C13H16O2. This compound is characterized by the presence of a hydroxy group and a hydroxy-methylbutyl side chain attached to a phenyl ring, along with an ethanone group. It is a metabolite found in human urine and has various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one can be achieved through several methods. One common approach involves the treatment of its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy and hydroxy-methylbutyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role as a metabolite in human urine and its potential biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit filamentation and reduce cell wall thickness in fungal cells . The compound may also interact with enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
4-Hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP): This compound is a phosphoantigen that activates T-cells and has immunological applications.
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one: This compound is used in the design of haptens for screening monoclonal antibodies.
The uniqueness of this compound lies in its specific structure and the presence of both hydroxy and hydroxy-methylbutyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
81944-40-3 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1-[4-hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethanone |
InChI |
InChI=1S/C13H18O3/c1-9(14)10-4-5-12(15)11(8-10)6-7-13(2,3)16/h4-5,8,15-16H,6-7H2,1-3H3 |
Clé InChI |
STDDZNFKTJFVDP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)O)CCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B14425285.png)


![1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14425301.png)
![1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one](/img/structure/B14425309.png)





![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)

![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)
